Chloromethyl methyl carbonate

Catalog No.
S787535
CAS No.
40510-81-4
M.F
C3H5ClO3
M. Wt
124.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl methyl carbonate

CAS Number

40510-81-4

Product Name

Chloromethyl methyl carbonate

IUPAC Name

chloromethyl methyl carbonate

Molecular Formula

C3H5ClO3

Molecular Weight

124.52 g/mol

InChI

InChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3

InChI Key

MFSHZGFPADYOTO-UHFFFAOYSA-N

SMILES

Array

Synonyms

Carbonic Acid Chloromethyl Methyl Ester; Methoxycarbonyloxymethyl Chloride; Methyl Chloromethyl Carbonate;

Canonical SMILES

COC(=O)OCCl

The exact mass of the compound Chloromethyl Methyl Carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyl methyl carbonate (CMMC, CAS 40510-81-4) is a reactive, low-molecular-weight bifunctional alkylating agent procured for the synthesis of carbonate-based prodrugs. Featuring both a reactive chloromethyl group for nucleophilic substitution and a methyl carbonate promoiety, CMMC is a standard reagent for installing acetal-carbonate linkages onto carboxylic acids, phenols, and amines. Its primary procurement value lies in its minimal steric bulk, which ensures rapid enzymatic cleavage of the resulting prodrugs in vivo [1], and its high volatility, which facilitates the purging of unreacted reagent during active pharmaceutical ingredient (API) purification [2]. CMMC is a critical raw material in the commercial manufacturing of antivirals, such as baloxavir marboxil, and various broad-spectrum antibiotics.

While chloromethyl isopropyl carbonate (CMIC) and chloromethyl pivalate (POM-Cl) are common in-class substitutes, treating them as interchangeable with CMMC during process scale-up or prodrug design introduces severe risks. Substituting CMMC with bulkier analogs directly increases steric hindrance around the carbonate linkage, which can drastically reduce the rate of esterase-mediated cleavage in human plasma, potentially causing the prodrug to fail its pharmacokinetic targets [1]. Furthermore, using heavier promoieties like CMIC decreases the active drug mass fraction of the final API, increasing the required dosage mass. In manufacturing, the higher boiling points and increased lipophilicity of CMIC and POM-Cl make them harder to purge from the final API compared to CMMC, often requiring more aggressive downstream purification steps to meet genotoxic impurity (GTI) limits [2].

Esterase-Mediated Bioconversion Efficiency in Human Plasma

The selection of the carbonate promoiety directly dictates the bioconversion rate of the prodrug into the active parent molecule. In comparative pharmacokinetic evaluations of ertapenem prodrugs, the methyl carbonate promoiety (derived from CMMC) demonstrated rapid enzymatic hydrolysis in human plasma. In contrast, bulkier analogs failed to achieve complete conversion due to steric shielding of the esterase cleavage site [1].

Evidence DimensionProdrug conversion to parent API in human plasma
Target Compound DataNear-complete conversion for CMMC-derived methyl carbonates
Comparator Or BaselineCMIC-derived (isopropyl) and tert-butyl carbonates
Quantified DifferenceIsopropyl and tert-butyl carbonates showed restricted conversions of only 32% and 46%, respectively.
ConditionsIn vitro human plasma incubation assay

Buyers designing prodrugs must prioritize CMMC over CMIC when rapid systemic release of the active API is required, as bulkier carbonates may fail to reach therapeutic plasma concentrations.

API Mass Fraction and Atom Economy

For oral solid dosage forms, maximizing the active drug payload per milligram of formulated prodrug is critical. CMMC has a molecular weight of 124.52 g/mol, making it significantly lighter than common alternatives like chloromethyl isopropyl carbonate (CMIC, 152.58 g/mol) or chloromethyl pivalate (POM-Cl, 150.60 g/mol). This lower mass burden directly translates to a higher active mass fraction in the final API [1].

Evidence DimensionPromoiety molecular weight burden
Target Compound Data124.52 g/mol (CMMC)
Comparator Or Baseline152.58 g/mol (CMIC)
Quantified DifferenceCMMC reduces the promoiety mass burden by 18.4% compared to CMIC.
ConditionsStoichiometric calculation of prodrug mass

Procuring CMMC allows formulators to maximize the active drug ratio in the final dosage form, reducing pill size and minimizing inactive metabolite load.

Genotoxic Impurity (GTI) Purging Capability in API Manufacturing

Because chloromethyl carbonates are potential genotoxic impurities (GTIs), their complete removal from the final API is a strict regulatory requirement. During the commercial synthesis of baloxavir marboxil, CMMC was utilized in the final side-chain installation step. Due to its relatively low boiling point and favorable solubility profile, the process demonstrated high purging capability, ensuring that residual CMMC was consistently removed to below detectable limits without requiring complex secondary purification [1].

Evidence DimensionResidual reagent concentration in final API
Target Compound DataBelow Limit of Detection (<LOD)
Comparator Or BaselineStandard regulatory GTI thresholds (e.g., TTC of 1.5 µg/day)
Quantified DifferenceCMMC is efficiently purged to <LOD via standard crystallization and washing, avoiding the retention issues common with heavier, more lipophilic alkylating agents.
ConditionsIndustrial-scale API washing and isolation (Baloxavir marboxil process)

Process chemists should select CMMC to simplify downstream purification workflows and ensure reliable compliance with stringent genotoxic impurity regulations.

Steric Accessibility for Bulky API Alkylation

The installation of a promoiety onto a complex, sterically hindered parent drug requires an electrophile with minimal steric bulk. CMMC provides an unbranched, highly accessible chloromethyl center. In the synthesis of novel spirocyclic PAN endonuclease inhibitors, CMMC successfully achieved the required N-alkylation at 70 °C, facilitating the production of the target prodrugs with sufficient yields for in vivo efficacy models [1].

Evidence DimensionAlkylation viability on hindered substrates
Target Compound DataSuccessful coupling at 70 °C with 2.0 equivalents
Comparator Or BaselineBranched analogs (CMIC, POM-Cl)
Quantified DifferenceUnbranched CMMC minimizes transition-state steric clash, enabling reactions that stall or require excessive heating with branched analogs.
ConditionsAlkylation of complex spirocyclic N-heterocycles

CMMC is an effective reagent for late-stage prodrug derivatization when the parent API possesses sterically hindered nucleophilic sites that resist coupling with bulkier carbonates.

Late-Stage Prodrug Synthesis for Oral Bioavailability Enhancement

CMMC is a primary selection for converting poorly soluble or poorly absorbed carboxylic acids, phenols, and amines into methyl carbonate prodrugs. Its use is specifically indicated when rapid esterase cleavage is required in human plasma, as bulkier alternatives like CMIC may result in incomplete bioconversion [1].

Commercial Manufacturing of High-Payload Antivirals

In the industrial scale-up of antiviral APIs (such as baloxavir marboxil), CMMC is utilized to install the critical acetal-carbonate side chain. Its low molecular weight maximizes the active drug payload, while its volatility ensures that genotoxic residuals can be purged to below the limit of detection (2].

Derivatization of Sterically Hindered Heterocycles

For complex pharmaceutical intermediates, such as spirocyclic PAN endonuclease inhibitors, CMMC serves as a highly accessible electrophile. It enables efficient N- or O-alkylation under moderate conditions (e.g., 70 °C), avoiding the severe yield drops associated with branched alkylating agents [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

123.9927217 Da

Monoisotopic Mass

123.9927217 Da

Heavy Atom Count

7

UNII

A3Y4CDQ6XX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

Chloromethyl methyl carbonate

Dates

Last modified: 08-15-2023

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